5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid
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Overview
Description
5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid: is an organic compound characterized by the presence of a fluorophenyl group attached to a dimethylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Fluorine atoms in drug molecules can enhance their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and advanced materials .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: This compound shares the fluorophenyl group but has a pyridine ring instead of a pentanoic acid backbone.
4-Fluorophenylacetic acid: Similar in structure but with an acetic acid backbone instead of a pentanoic acid.
Uniqueness: 5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid is unique due to its specific combination of a fluorophenyl group and a dimethylpentanoic acid backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H17FO2 |
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Molecular Weight |
224.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3,3-dimethylpentanoic acid |
InChI |
InChI=1S/C13H17FO2/c1-13(2,9-12(15)16)8-7-10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3,(H,15,16) |
InChI Key |
YFWKPXCPMFOVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)F)CC(=O)O |
Origin of Product |
United States |
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